Cas no 24809-08-3 (Pentanoic acid, 3-methyl-2-oxo-, (3S)-)
24809-08-3 structure
Product Name:Pentanoic acid, 3-methyl-2-oxo-, (3S)-
CAS-Nr.:24809-08-3
MF:C6H10O3
MW:130.141802310944
CID:238534
PubChem ID:439286
Update Time:2025-04-19
Pentanoic acid, 3-methyl-2-oxo-, (3S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pentanoic acid, 3-methyl-2-oxo-, (3S)-
- L-2-Keto-3-Methylvalerate
- L-2-keto-3-Methylvaleric acid
- L-alpha-keto-beta-Methylvaleric acid
- Valeric acid, 3-methyl-2-oxo-, l-
- Alpha-Keto-isoleucine
- a-keto-b-Methyl-n-valerate
- (3R)-3-Methyl-2-oxopentanoate
- alpha-Oxo-beta-methyl-n-valerate
- alpha-oxo-beta-methyl-n-valeric acid
- a-Keto-b-methylvaleric acid
- CHEBI:15614
- (3s)-3-methyl-2-oxo-pentanoic acid
- a-Oxo-b-methyl-n-valeric acid
- ALPHA-KETO-ISOLEUCINE [WHO-DD]
- alpha-Oxo-beta-methylvalerate
- alpha-keto-beta-methyl-n-valeric acid
- 3-methyl-2-oxo-Valerate
- 3-methyl-2-oxo-pentanoate
- C00671
- 2-oxokolavenic acid
- Q27452360
- a-Oxo-b-methylvalerate
- XQL9PAO004
- 3-methyl-2-oxo-pentanoic acid
- 1QQ
- 3S-methyl-2-oxo-pentanoic acid
- (S)-3-Methyl-2-oxopentanoic acid
- (S)-3-methyl-2-oxovaleric acid
- a-Oxo-b-methylvaleric acid
- 3-methyl-2-oxo-Valeric acid
- (S)-3-methyl-2-oxopentanoate
- alpha-oxo-beta-methylvaleric acid
- a-Keto-b-methylvalerate
- a-Oxo-b-methyl-n-valerate
- (S)-OMV
- alpha-keto-beta-methyl-n-valerate
- (S)-2-oxo-3-methylpentanoic acid
- (3S)-3-Methyl-2-oxopentanoic acid
- alpha-Keto-beta-methylvalerate
- (3S)-2-oxo-3-methyl-n-valeric acid
- 2-oxo-3-methylpentanoate
- 2-keto-3-methylvaleric acid
- 2-Oxo-3-methylvalerate
- (s)-2-keto-3-methylvaleric acid
- LMFA01020275
- 3-METHYL-2-OXO-PENTANOIC ACID, (3S)-
- SCHEMBL188105
- 2-Oxo-3-methyl-n-valerate
- DTXSID20179505
- 24809-08-3
- 2-oxokolavenate
- .ALPHA.-KETO-ISOLEUCINE
- UNII-XQL9PAO004
- (r)-3-methyl-2-oxopentanoate
- a-keto-b-Methyl-n-valeric acid
- 2-oxoisoleucine
- 3-Methyl-2-oxovaleric
- 2-keto-3-methylvalerate
-
- Inchi: 1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1
- InChI-Schlüssel: JVQYSWDUAOAHFM-BYPYZUCNSA-N
- Lächelt: O=C(C(=O)O)[C@@H](C)CC
Berechnete Eigenschaften
- Genaue Masse: 130.063
- Monoisotopenmasse: 130.062994177g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 3
- Komplexität: 128
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topologische Polaroberfläche: 54.4Ų
Experimentelle Eigenschaften
- Dichte: 1.087±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 190.5±9.0 ºC (760 Torr),
- Flammpunkt: 83.3±15.2 ºC,
- Löslichkeit: Leicht löslich (22 g/l) (25°C),
- PSA: 54.37
Pentanoic acid, 3-methyl-2-oxo-, (3S)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 74414-10MG |
Pentanoic acid, 3-methyl-2-oxo-, (3S)- |
24809-08-3 | 10mg |
¥2075.23 | 2023-10-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 74414-50MG |
(S)-3-Methyl-2-oxovaleric acid lithium salt hydrate |
24809-08-3 | ≥95.0% (TLC) | 50MG |
¥8787.56 | 2022-02-23 |
Pentanoic acid, 3-methyl-2-oxo-, (3S)- Verwandte Literatur
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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